

N-Nitroso-meglumine: A Technical Examination of its Carcinogenic Potential

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Compound of Interest

Compound Name: *N-Nitroso-meglumine*

Cat. No.: *B13415366*

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Executive Summary

N-Nitroso-meglumine, a potential impurity in pharmaceutical products containing the excipient meglumine, belongs to the class of N-nitrosamines, which are recognized as potent mutagens and probable human carcinogens. Regulatory bodies, including the European Medicines Agency (EMA), have established an acceptable intake (AI) limit for **N-Nitroso-meglumine** of 1500 ng/day, based on a negative bacterial reverse mutation (Ames) test. While this in vitro result suggests a lack of mutagenicity in that specific assay, the broader carcinogenic potential of **N-Nitroso-meglumine**, particularly through in vivo mechanisms, warrants a thorough investigation. This technical guide provides a comprehensive overview of the current understanding of **N-Nitroso-meglumine**'s potential carcinogenicity, detailing the general mechanisms of N-nitrosamine-induced carcinogenesis, relevant experimental protocols, and the signaling pathways implicated in the cellular response to such compounds.

Introduction to N-Nitroso-meglumine

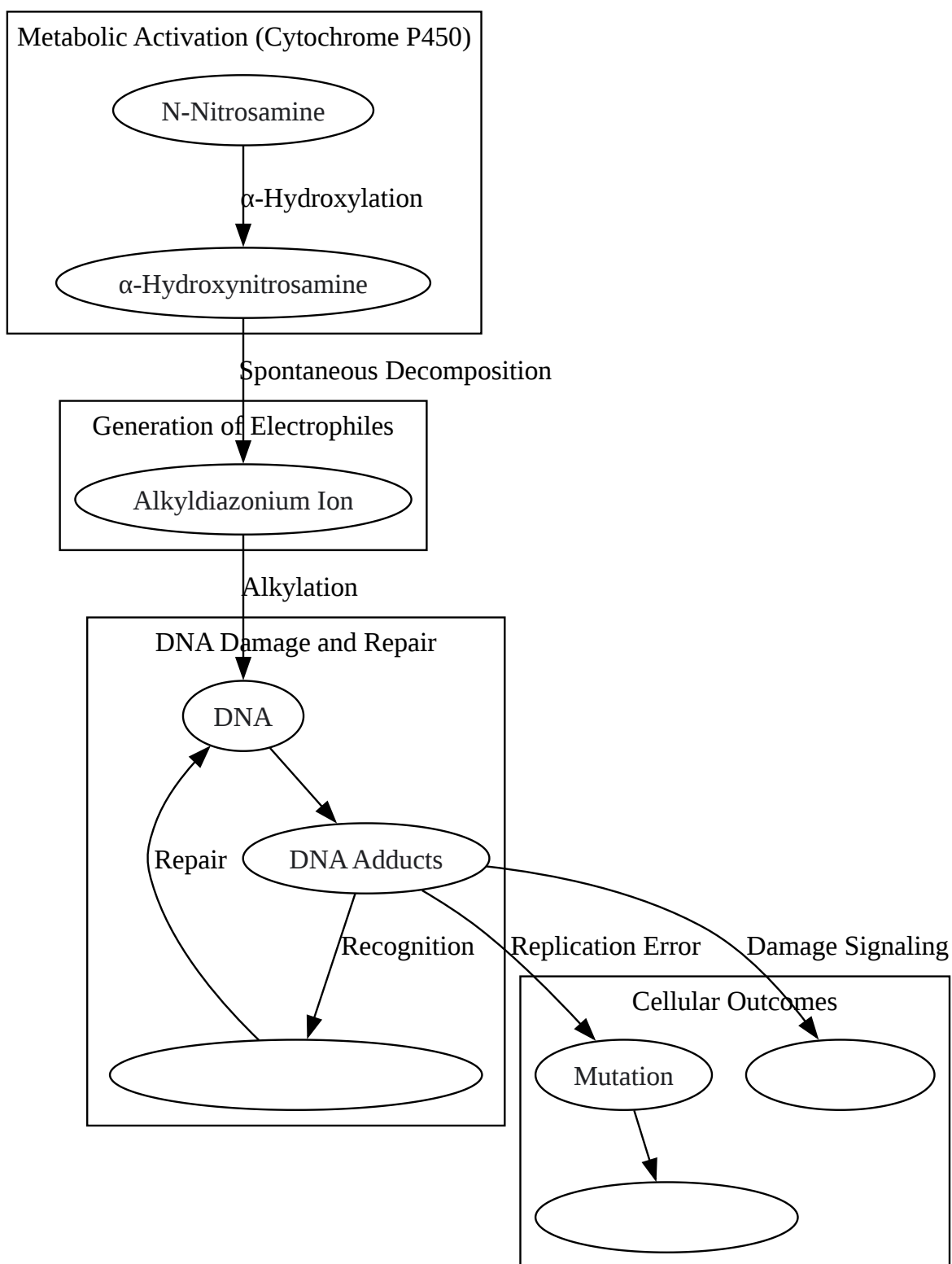
Meglumine is a widely used excipient in the pharmaceutical industry, valued for its ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs). **N-Nitroso-meglumine** is an N-nitrosamine impurity that can form when meglumine, a secondary amine, reacts with nitrosating agents, such as nitrites, under specific conditions. The presence of nitrosamine impurities in pharmaceuticals is a significant concern for regulatory agencies and manufacturers due to the well-documented carcinogenic properties of this class of compounds.

General Mechanism of N-Nitrosamine Carcinogenicity

The carcinogenic activity of most N-nitrosamines is not direct but requires metabolic activation. This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver and other tissues.^{[1][2][3]}

The key steps in the metabolic activation and carcinogenic cascade of N-nitrosamines are:

- **α -Hydroxylation:** CYP enzymes catalyze the hydroxylation of the carbon atom alpha to the nitroso group.^{[4][5][6]}
- **Formation of Unstable Intermediates:** This hydroxylation leads to the formation of unstable α -hydroxynitrosamines.
- **Generation of Alkylating Agents:** These intermediates spontaneously decompose to yield highly reactive electrophilic species, such as diazonium ions or carbocations.^[1]
- **DNA Adduct Formation:** The electrophilic intermediates react with nucleophilic sites on DNA bases, forming DNA adducts. Common adducts include O6-alkylguanine and N7-alkylguanine.^{[1][7][8]}
- **Mutagenesis and Carcinogenesis:** If not repaired, these DNA adducts can lead to mispairing during DNA replication, resulting in mutations. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can initiate and promote the development of cancer.^[9]



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Quantitative Data

Currently, there is a lack of publicly available quantitative data from in vivo carcinogenicity or comprehensive in vivo genotoxicity studies specifically for **N-Nitroso-meglumine**. The primary quantitative value available is the Acceptable Intake (AI) limit established by the European Medicines Agency (EMA).

| Compound | Regulatory Body | Acceptable Intake (AI) | Basis for AI |
|---------------------|-----------------|------------------------|---|
| N-Nitroso-meglumine | EMA | 1500 ng/day | Negative bacterial reverse mutation (Ames) test |

This AI is significantly higher than that for many other nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), which are potent carcinogens with much lower AIs. The negative Ames test result for **N-Nitroso-meglumine** suggests it does not cause point mutations in the tested bacterial strains. However, this does not exclude other potential genotoxic or carcinogenic mechanisms that may be relevant in vivo.

Experimental Protocols for Carcinogenicity and Genotoxicity Assessment

The assessment of the carcinogenic potential of a substance like **N-Nitroso-meglumine** typically involves a battery of in vitro and in vivo tests, following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

In Vitro Genotoxicity Testing

- Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471: This test uses various strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations. As mentioned, **N-Nitroso-meglumine** has been reported as negative in this assay.
- In Vitro Mammalian Cell Micronucleus Test - OECD TG 487: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome number-altering) effects in

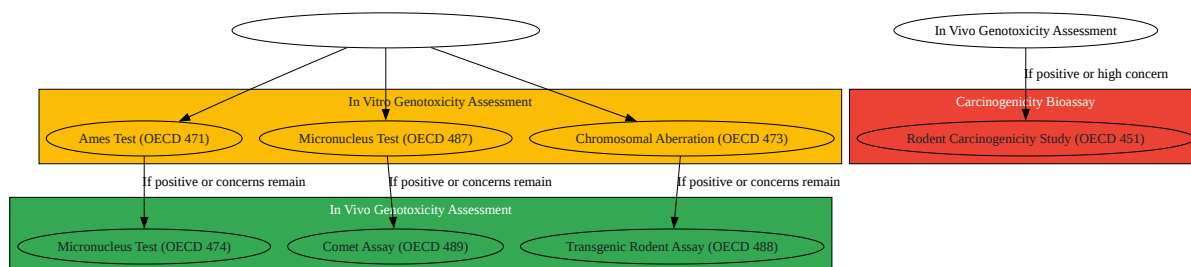
cultured mammalian cells.

- In Vitro Mammalian Chromosomal Aberration Test - OECD TG 473: This test evaluates the ability of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

In Vivo Genotoxicity Testing

Should in vitro tests indicate a genotoxic potential, or if there are other reasons for concern, in vivo studies are conducted.[\[10\]](#)

- In Vivo Mammalian Erythrocyte Micronucleus Test - OECD TG 474: This is the most widely used in vivo genotoxicity test. It assesses chromosomal damage or damage to the mitotic apparatus in erythroblasts of the bone marrow by measuring the frequency of micronuclei in newly formed erythrocytes.
- In Vivo Mammalian Alkaline Comet Assay - OECD TG 489: This assay detects DNA strand breaks in cells from various tissues of animals exposed to a test substance.[\[11\]](#)[\[12\]](#)
- Transgenic Rodent Somatic and Germ Cell Gene Mutation Assays - OECD TG 488: These assays use transgenic rodents to detect gene mutations in any tissue.



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Long-Term Carcinogenicity Bioassays

- Carcinogenicity Studies - OECD TG 451: These are long-term studies, typically conducted in two rodent species (e.g., rats and mice), where animals are exposed to the test substance for a major portion of their lifespan.^{[13][14][15][16][17]} The primary endpoint is the observation of neoplastic lesions.

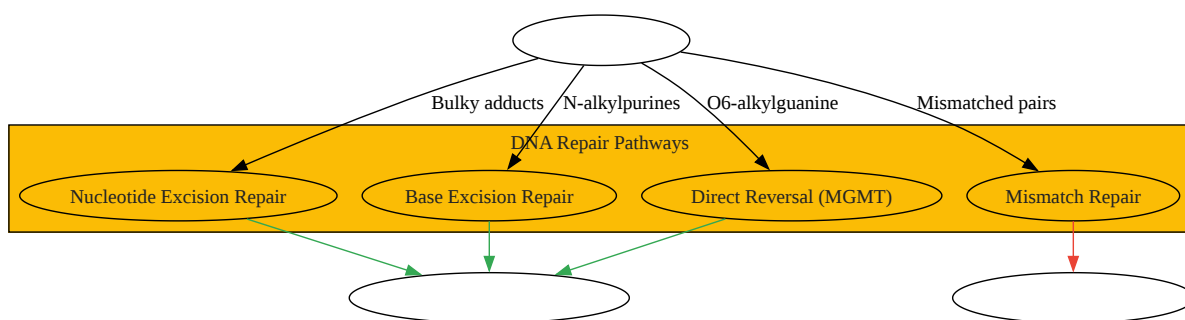
Signaling Pathways in N-Nitrosamine-Induced Carcinogenesis

The formation of DNA adducts by activated N-nitrosamines triggers a complex network of cellular signaling pathways involved in DNA damage response (DDR) and repair.

DNA Damage Response and Repair Pathways

Upon detection of DNA alkylation damage, cells activate a cascade of signaling pathways to arrest the cell cycle and initiate DNA repair. Key pathways include:

- Base Excision Repair (BER): This is the primary pathway for the repair of small, non-helix-distorting base lesions, including many N-alkylpurines.^{[8][18][19][20][21]}
- Nucleotide Excision Repair (NER): NER is responsible for removing bulky, helix-distorting adducts.^{[8][18][20]}
- Mismatch Repair (MMR): The MMR system recognizes and corrects base-base mismatches and small insertions/deletions that can arise from replication errors on a damaged DNA template. MMR can also play a role in signaling apoptosis in response to certain DNA adducts.^[9]
- Direct Reversal of Damage: O6-methylguanine-DNA methyltransferase (MGMT) is a key enzyme that directly removes alkyl groups from the O6 position of guanine, a critical pre-mutagenic lesion.^{[18][20]}



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Cell Fate Signaling

If DNA damage is extensive and cannot be repaired, the cell may undergo apoptosis (programmed cell death) to prevent the propagation of mutations. Key signaling molecules in this process include the tumor suppressor protein p53. The MMR pathway has also been shown to be involved in signaling apoptosis in response to O6-alkylguanine adducts.[9]

Conclusion and Future Directions

The classification of **N-Nitroso-meglumine** as a potential carcinogen is based on its chemical structure as an N-nitrosamine. The established AI of 1500 ng/day by the EMA, derived from a negative Ames test, provides a regulatory limit for its presence in pharmaceutical products. However, the absence of comprehensive in vivo carcinogenicity and genotoxicity data represents a significant knowledge gap.

For a more complete risk assessment, further studies are warranted, including:

- In vivo genotoxicity assays: To determine if **N-Nitroso-meglumine** induces genetic damage in a whole-animal system.
- Long-term carcinogenicity bioassays: To definitively assess its tumor-inducing potential upon chronic exposure.

- Metabolism studies: To understand how **N-Nitroso-meglumine** is metabolized and whether it forms DNA-reactive intermediates in vivo.

A deeper understanding of the specific biological activity of **N-Nitroso-meglumine** will enable a more refined and accurate assessment of its risk to human health and will be crucial for ensuring the safety of pharmaceutical products containing meglumine.

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